Cas no 2639399-28-1 ((4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid)

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative featuring a 1,3-dioxaindane moiety and a tert-butoxycarbonyl (Boc) protecting group. Its stereospecific (4S) configuration ensures precise chiral induction in synthetic applications, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability during reactions, while the carboxylic acid functionality allows for further derivatization. The 1,3-dioxaindane ring contributes to structural rigidity, potentially improving selectivity in target interactions. This compound is particularly useful in peptide mimetics and heterocyclic chemistry, offering controlled reactivity and compatibility with standard protecting group strategies. Its well-defined structure supports reproducibility in complex synthetic pathways.
(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid structure
2639399-28-1 structure
商品名:(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid
CAS番号:2639399-28-1
MF:C16H19NO6S
メガワット:353.390163660049
CID:6450564
PubChem ID:165899861

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid
    • (4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
    • 2639399-28-1
    • EN300-1589699
    • インチ: 1S/C16H19NO6S/c1-16(2,3)23-15(20)17-10(14(18)19)7-24-13(17)9-4-5-11-12(6-9)22-8-21-11/h4-6,10,13H,7-8H2,1-3H3,(H,18,19)/t10-,13?/m1/s1
    • InChIKey: QOSSTWWLQXYXCL-VUUHIHSGSA-N
    • ほほえんだ: S1C[C@H](C(=O)O)N(C(=O)OC(C)(C)C)C1C1=CC=C2C(=C1)OCO2

計算された属性

  • せいみつぶんしりょう: 353.09330850g/mol
  • どういたいしつりょう: 353.09330850g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1589699-0.25g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
0.25g
$432.0 2023-05-25
Enamine
EN300-1589699-2.5g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
2.5g
$923.0 2023-05-25
Enamine
EN300-1589699-100mg
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
100mg
$476.0 2023-09-23
Enamine
EN300-1589699-5000mg
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
5000mg
$1572.0 2023-09-23
Enamine
EN300-1589699-10000mg
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
10000mg
$2331.0 2023-09-23
Enamine
EN300-1589699-0.05g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
0.05g
$395.0 2023-05-25
Enamine
EN300-1589699-1.0g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
1g
$470.0 2023-05-25
Enamine
EN300-1589699-0.1g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
0.1g
$414.0 2023-05-25
Enamine
EN300-1589699-10.0g
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
10g
$2024.0 2023-05-25
Enamine
EN300-1589699-2500mg
(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
2639399-28-1
2500mg
$1063.0 2023-09-23

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 関連文献

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acidに関する追加情報

Comprehensive Overview of (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 2639399-28-1)

The compound (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 2639399-28-1) is a highly specialized chiral thiazolidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the 1,3-dioxaindan moiety and the tert-butoxy carbonyl (Boc) protecting group, make it a valuable intermediate for the development of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery, particularly in the design of protease inhibitors and peptidomimetics.

In recent years, the demand for chiral building blocks like (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid has surged, driven by advancements in asymmetric synthesis and the growing focus on enantioselective drug development. The compound’s thiazolidine core is particularly noteworthy, as it mimics natural peptide structures, enabling its use in the synthesis of novel therapeutics targeting metabolic disorders and inflammatory diseases. This aligns with current trends in precision medicine, where researchers seek structurally diverse scaffolds to optimize drug efficacy and reduce side effects.

The Boc-protected functionality in CAS No. 2639399-28-1 offers synthetic flexibility, allowing chemists to deprotect the amine group under mild acidic conditions for further derivatization. This feature is critical in multi-step organic transformations, especially in solid-phase peptide synthesis (SPPS), a technique widely used in modern drug development. Additionally, the 1,3-dioxaindan moiety contributes to the compound’s stability and solubility, addressing common challenges in the formulation of hydrophobic drug candidates.

From an industrial perspective, (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to minimize hazardous reagents, this compound’s compatibility with eco-friendly catalytic systems (e.g., enzymatic or photochemical methods) positions it as a future-forward intermediate. Its applications extend to agrochemical research, where chiral auxiliaries are employed to enhance the selectivity of crop protection agents.

Analytical characterization of CAS No. 2639399-28-1 typically involves advanced techniques such as HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods ensure high purity and enantiomeric excess (ee), which are crucial for reproducibility in medicinal chemistry studies. The compound’s physicochemical properties—including its melting point, logP, and hydrogen-bonding capacity—are also key parameters for computational chemists developing QSAR models.

In summary, (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid represents a versatile tool for researchers exploring next-generation therapeutics and sustainable synthetic routes. Its structural complexity and functional group diversity cater to cutting-edge trends in drug design, making it a subject of ongoing investigation in both academic and industrial laboratories.

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